7-[2-(1H-imidazol-4-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
7-[2-(1H-imidazol-4-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound featuring a fused pyrido-triazolo-pyrimidinone core. The imidazole moiety may enhance interactions with biological targets, such as enzymes or receptors, though pharmacological data for this exact compound remain unspecified in the provided evidence.
Properties
IUPAC Name |
11-[2-(1H-imidazol-5-yl)ethyl]-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N7O/c21-12-10-6-15-13-17-8-18-20(13)11(10)2-4-19(12)3-1-9-5-14-7-16-9/h2,4-8H,1,3H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRFFSWSFPQOES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C2=C1N3C(=NC=N3)N=C2)CCC4=CN=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one core. This can be achieved through a cyclization reaction involving appropriate precursors such as pyridine derivatives and hydrazine derivatives. The imidazole moiety is then introduced via a nucleophilic substitution reaction, where the ethyl linker is formed.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazole and imidazole rings in the compound are reactive toward nucleophiles. Key reactions include:
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Nitrogen alkylation : The triazole’s NH group undergoes alkylation with alkyl halides (e.g., methyl iodide) in polar aprotic solvents like dimethylformamide (DMF), yielding N-alkylated derivatives.
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Suzuki coupling : The pyridine ring participates in palladium-catalyzed cross-coupling with arylboronic acids, enabling the introduction of aryl groups at specific positions.
Example Reaction Conditions :
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Triazole alkylation | Methyl iodide, K₂CO₃, DMF, 80°C, 12h | N-methyltriazolo-pyrimidine |
| Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂, DME/H₂O, reflux | Aryl-substituted derivatives |
Electrophilic Aromatic Substitution
The pyridine moiety undergoes electrophilic substitution, particularly at electron-rich positions:
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Nitration : Directed by the pyridine’s lone pair, nitro groups are introduced under mixed acid conditions (HNO₃/H₂SO₄).
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Halogenation : Bromine or chlorine substitutes at the C-2/C-4 positions using Br₂/FeCl₃ in dichloromethane.
Key Mechanistic Insight :
Electrophilic attack is favored at the pyridine’s meta-position due to electron-withdrawing effects from adjacent nitrogen atoms.
Cyclization and Ring Expansion
The compound serves as a precursor for synthesizing larger heterocycles:
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Cyclocondensation : Reaction with aldehydes (e.g., benzaldehyde) in acetic acid forms fused triazepine derivatives via imine intermediate formation .
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Meldrum’s acid-mediated expansion : Treatment with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) under reflux yields pyrimidinone analogs .
Example Protocol :
text1. Dissolve compound (1 mmol) in acetic acid. 2. Add benzaldehyde (1.2 mmol), heat to 120°C for 6h. 3. Isolate product via column chromatography (SiO₂, EtOAc/Hexane)[7].
Acid/Base-Mediated Transformations
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Protonation/deprotonation : The imidazole ring (pKa ~6.5) undergoes pH-dependent tautomerism, influencing solubility and reactivity.
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Ester hydrolysis : Ethyl ester derivatives (if present) hydrolyze to carboxylic acids under basic conditions (NaOH/EtOH) .
Catalytic Functionalization
Recent methods employ nanocatalysts for regioselective modifications:
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Silica-supported sulfonic acid (SNPS-AT/SO₃H) : Facilitates solvent-free three-component couplings with aldehydes and barbituric acids, yielding dihydropyrimidine-dione hybrids .
Advantages :
Biological Interaction-Driven Reactions
In medicinal chemistry contexts:
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Enzyme-targeted modifications : The imidazole ethyl group is replaced with sulfonamide or carboxylate moieties to enhance binding to kinase ATP pockets.
Scientific Research Applications
Structural Features
The compound features a complex structure that includes a pyrido-triazolo-pyrimidinone framework with an imidazole side chain. This unique configuration contributes to its biological activity.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The triazolo-pyrimidine moiety has been linked to the inhibition of cancer cell proliferation through various mechanisms, including the modulation of signaling pathways related to apoptosis and cell cycle regulation.
Case Study
A study evaluated the cytotoxic effects of triazolo-pyrimidines on different cancer cell lines. Results showed that derivatives of this compound significantly inhibited cell growth in breast and lung cancer models, suggesting its potential as a lead compound for further development in cancer therapy .
Antimicrobial Properties
The imidazole ring is known for its antimicrobial activity. Compounds containing imidazole derivatives have been shown to exhibit potent activity against various bacterial strains and fungi.
Case Study
In vitro studies demonstrated that similar compounds effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA). The mechanism was attributed to the disruption of bacterial cell wall synthesis .
Neurological Applications
There is growing interest in the neuroprotective effects of imidazole-based compounds. They are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study
Research has shown that imidazole derivatives can enhance cognitive function in animal models by modulating neurotransmitter systems and reducing oxidative stress . This suggests a promising avenue for developing treatments for neurodegenerative conditions.
Antiviral Activity
Emerging studies suggest that compounds similar to 7-[2-(1H-imidazol-4-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one may possess antiviral properties. Their mechanisms may involve inhibiting viral replication or enhancing host immune responses.
Case Study
A recent investigation into triazole derivatives revealed their effectiveness against viral infections such as influenza and HIV by targeting viral enzymes essential for replication .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism would depend on the specific application and target of interest.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table compares key structural features, molecular weights, and synthesis/reactivity insights for 7-[2-(1H-imidazol-4-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one and its analogs:
Research Findings and Implications
Substituent Effects on Bioactivity
- Imidazole vs.
- Lipophilicity Modulation : Analog 2’s hexyl and chlorobenzyl groups increase lipophilicity, which could improve membrane permeability. In contrast, the nitro group in Analog 4 may reduce solubility but enhance electrophilic reactivity.
Steric and Electronic Considerations
- Steric Hindrance : Analog 3’s isopropyl group at position 2 introduces steric bulk, which may influence binding pocket interactions.
- Electron-Withdrawing Effects : The nitro group in Analog 4 could stabilize negative charges or participate in charge-transfer interactions, relevant for enzyme inhibition.
Biological Activity
7-[2-(1H-imidazol-4-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a detailed examination of its biological activity, synthesis, and relevant case studies.
- Molecular Formula : C₁₈H₁₄N₈O
- Molecular Weight : 358.4 g/mol
- CAS Number : 945158-68-9
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. A series of derivatives related to triazolo[1,5-a]pyrimidine have shown significant antiproliferative activity against various human cancer cell lines:
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| H12 | MGC-803 | 9.47 |
| H12 | HCT-116 | 9.58 |
| H12 | MCF-7 | 13.1 |
Compound H12 demonstrated stronger activity than the standard drug 5-Fluorouracil (5-Fu), indicating its potential as a valuable hit compound for further development in anticancer therapies .
The mechanism by which this compound exerts its anticancer effects involves the inhibition of key signaling pathways. Specifically, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2 and associated proteins such as c-Raf and MEK1/2. This inhibition results in:
- Induction of cell apoptosis
- G2/M phase arrest in the cell cycle
- Regulation of apoptosis-related proteins .
Additional Biological Activities
Beyond its anticancer potential, compounds with similar structures have also exhibited a range of biological activities:
- Antibacterial and Antiviral : Triazolo[1,5-a]pyrimidines have been noted for their antibacterial and antiviral properties .
- Anti-inflammatory : Some derivatives have shown promise as anti-inflammatory agents .
- Psychotropic Effects : Research into triazepines indicates potential psychotropic effects, making them candidates for neurological applications .
Case Studies and Research Findings
-
Study on Antiproliferative Activity :
A study conducted on various triazolo[1,5-a]pyrimidine derivatives found that certain compounds significantly inhibited the growth of cancer cells through mechanisms involving tubulin polymerization inhibition and apoptosis induction . -
Pharmacological Review :
A comprehensive review highlighted the pharmacological versatility of triazepines and their derivatives, noting their applications in treating conditions ranging from cancer to neurodegenerative diseases . -
Synthesis and Evaluation :
The synthesis of derivatives from this compound has been explored extensively, with modifications leading to enhanced biological activity. For example, specific substitutions on the imidazole ring have been linked to improved anticancer efficacy .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 7-[2-(1H-imidazol-4-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of this heterocyclic compound requires multi-step protocols involving cyclization, substitution, and purification. A major challenge is controlling regioselectivity during triazole-pyrimidine fusion. Optimize by:
- Using polar aprotic solvents (e.g., DMF) to enhance intermediate stability during cyclization .
- Introducing catalytic additives (e.g., iodine or Lewis acids) to accelerate ring closure .
- Employing column chromatography or recrystallization (e.g., ethanol/water mixtures) for purification, monitoring purity via HPLC with UV detection at 254 nm .
Q. How can researchers elucidate the structural conformation of this compound using spectroscopic and computational tools?
- Methodological Answer :
- NMR Analysis : Use - and -NMR to identify imidazole protons (δ 7.5–8.5 ppm) and pyrimidine carbonyl carbons (δ 160–170 ppm). Compare shifts with analogous triazolopyrimidine derivatives .
- Mass Spectrometry : Confirm molecular weight via ESI-MS, observing the [M+H] ion. Fragmentation patterns can validate the imidazole-ethyl-pyrido backbone .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict bond angles/energies, cross-referencing with crystallographic data from related structures .
Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme Inhibition : Test against kinases or oxidoreductases (e.g., cytochrome P450) using fluorogenic substrates. IC values <10 µM suggest therapeutic potential .
- Antimicrobial Activity : Conduct microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing results to non-malignant cells (e.g., HEK293) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Molecular Docking : Simulate binding poses with target proteins (e.g., EGFR or PARP) using AutoDock Vina. Compare results across studies to identify consensus interaction sites (e.g., imidazole-mediated hydrogen bonds) .
- QSAR Analysis : Build regression models incorporating electronic descriptors (e.g., HOMO-LUMO gaps) and steric parameters (e.g., Connolly surface area). Validate with experimental IC data to resolve discrepancies .
- Meta-Analysis : Aggregate published SAR data, applying statistical tools (e.g., ANOVA) to isolate variables (e.g., substituent electronegativity) driving bioactivity .
Q. What experimental strategies address conflicting data on its metabolic stability in preclinical studies?
- Methodological Answer :
- Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH, monitoring degradation via LC-MS. Compare half-life () values across labs, controlling for enzyme batch variability .
- Isotope Labeling : Synthesize -labeled analogs to track metabolite formation (e.g., hydroxylation at the pyrido ring) .
- Cross-Species Comparison : Test stability in mouse, rat, and dog microsomes to identify species-specific metabolic pathways .
Q. How should researchers design studies to investigate its mechanism of action when initial data contradicts hypothesized targets?
- Methodological Answer :
- Proteomic Profiling : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates. Identify via LC-MS/MS .
- CRISPR-Cas9 Knockout : Generate cell lines lacking suspected targets (e.g., kinase X). If bioactivity persists, screen for off-target effects via phosphoproteomics .
- Thermal Shift Assays : Monitor protein melting temperature () shifts upon compound binding to confirm direct interactions .
Q. What methodologies mitigate challenges in characterizing its hygroscopicity and solid-state stability?
- Methodological Answer :
- Dynamic Vapor Sorption (DVS) : Measure moisture uptake at 25°C/60% RH to classify hygroscopicity (e.g., Class III if >15% weight gain) .
- Powder X-Ray Diffraction (PXRD) : Track crystallinity changes under accelerated storage conditions (40°C/75% RH) for 4 weeks .
- TGA-DSC : Analyze decomposition kinetics (e.g., activation energy via Flynn-Wall method) to predict shelf-life .
Methodological Notes for Experimental Design
- Theoretical Frameworks : Link studies to conceptual models (e.g., lock-and-key enzyme inhibition or QM/MM simulations) to guide hypothesis testing .
- Data Validation : Replicate key findings in ≥3 independent experiments, using blinded analysis to reduce bias .
- Advanced Instrumentation : Leverage cryo-EM for structural studies if crystallography fails due to low solubility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
